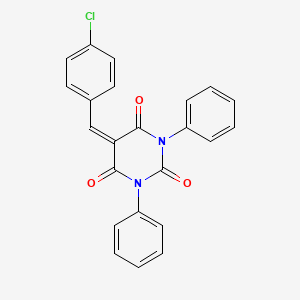
5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione is a synthetic organic compound with the molecular formula C25H19ClN2O3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chloro-benzylidene group and two phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione typically involves the condensation of 4-chlorobenzaldehyde with 1,3-diphenylbarbituric acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester: A β-amino dicarbonyl compound with similar structural features.
Benzylidene compounds: Compounds with a benzylidene group, such as dibenzylideneacetone.
Uniqueness
5-(4-Chloro-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a 4-chloro-benzylidene group with two phenyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C23H15ClN2O3 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
5-[(4-chlorophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H15ClN2O3/c24-17-13-11-16(12-14-17)15-20-21(27)25(18-7-3-1-4-8-18)23(29)26(22(20)28)19-9-5-2-6-10-19/h1-15H |
InChIキー |
HKGGGHURBPDVRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11704123.png)
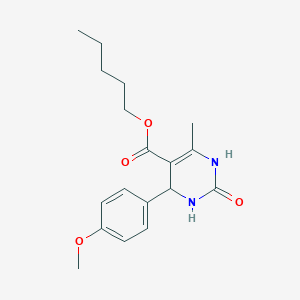
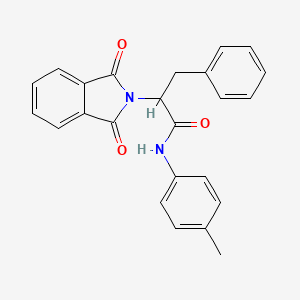
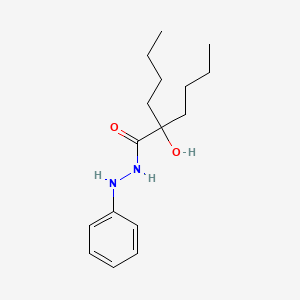
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704142.png)


![3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11704158.png)
![N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-phenylacetamide (non-preferred name)](/img/structure/B11704161.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704173.png)
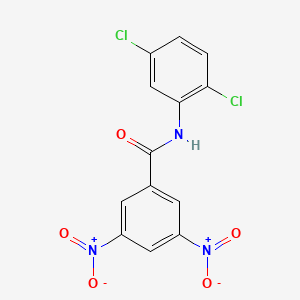
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide](/img/structure/B11704176.png)
![2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11704180.png)

